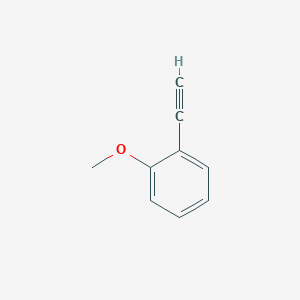
2-(3-Hydroxyphenyl)acetaldehyde
Vue d'ensemble
Description
Enantioselective Synthesis Analysis
The synthesis of 2-(3-Hydroxyphenyl)acetaldehyde can be related to the enantioselective organocatalytic reactions described in the first paper. The paper discusses asymmetric domino Michael-acetalization reactions of 2-hydroxynitrostyrene and aldehydes, which could potentially be applied to the synthesis of related compounds like 2-(3-Hydroxyphenyl)acetaldehyde. The process involves a water-mediated reaction followed by oxidation, yielding products with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxyphenyl)acetaldehyde could be influenced by the conformational restrictions observed in the synthesis of 1,3-dioxanes, as mentioned in the third paper. The synthesis process described leads to a phenyl moiety fixed in an axial orientation, which could be relevant for understanding the spatial arrangement of substituents in 2-(3-Hydroxyphenyl)acetaldehyde .
Chemical Reactions Analysis
The fourth paper provides insights into the reactivity of acetaldehyde with hydroxyl radicals, which could be extrapolated to the behavior of 2-(3-Hydroxyphenyl)acetaldehyde under similar conditions. The study uses quantum chemical methods to predict the formation of acetyl radicals, which could be a relevant aspect when considering the chemical reactions involving 2-(3-Hydroxyphenyl)acetaldehyde .
Physical and Chemical Properties Analysis
The rapid hydration of acetyl radicals, as studied in the fifth paper, could inform the understanding of the physical and chemical properties of 2-(3-Hydroxyphenyl)acetaldehyde. The paper indicates that acetaldehyde and its hydrate exist in equilibrium, and the acetyl radical hydrates much faster than acetaldehyde itself. This information could be crucial when considering the stability and reactivity of 2-(3-Hydroxyphenyl)acetaldehyde in aqueous solutions .
Case Studies and Additional Considerations
While the provided papers do not directly study 2-(3-Hydroxyphenyl)acetaldehyde, they offer valuable information on related compounds and reactions that can be used to infer properties and synthesis methods for 2-(3-Hydroxyphenyl)acetaldehyde. The second paper, for instance, discusses the protection of carboxylic acids using a related compound, which could be relevant for the manipulation of 2-(3-Hydroxyphenyl)acetaldehyde in a laboratory setting . Additionally, the sixth paper's discussion on phenylmercury derivatives could provide insights into the potential interactions of 2-(3-Hydroxyphenyl)acetaldehyde with heavy metals and its fluorescence properties .
Applications De Recherche Scientifique
Chemical Synthesis and Protection
2-(3-Hydroxyphenyl)acetaldehyde has relevance in the field of chemical synthesis. A study by Arai et al. (1998) highlights the use of similar compounds, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, in the protection of carboxylic acids. The amides derived from this compound are stable under basic conditions and can be converted into various other forms like esters, amides, and aldehydes (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Reaction Studies
Research into the behavior of acetaldehyde in aqueous solutions, as conducted by Schuchmann and Sonntag (1988), provides insights into the hydration and reaction kinetics of similar aldehydes, which could be relevant to understanding the properties of 2-(3-Hydroxyphenyl)acetaldehyde. This study examines the reaction rates and formation of radicals, offering a detailed view of the chemical processes involved (Schuchmann & Sonntag, 1988).
Surface Interaction Studies
Singh et al. (2008) investigated the adsorption of acetaldehyde on TiO2 surfaces, providing insight into the interaction of similar aldehydes with surfaces. This study could be relevant for understanding how 2-(3-Hydroxyphenyl)acetaldehyde might interact with various catalysts or surfaces in chemical processes (Singh, Zhou, Paul, & Klabunde, 2008).
Atmospheric Chemistry
The interaction of acetaldehyde with hydroxyl radicals in atmospheric chemistry is another area of relevance. A theoretical study by Farnia et al. (2013) on the mechanism and kinetics of acetaldehyde's reaction with hydroxyl radicals in the atmosphere provides valuable insights into the environmental behavior of similar compounds (Farnia, Vahedpour, Abedi, & Farrokhpour, 2013).
Biochemical Research
In the field of biochemistry, the coupled expression of enzymes involved in the metabolism of related compounds, as studied by Lee et al. (2006), can offer insights into the biological interactions and pathways related to 2-(3-Hydroxyphenyl)acetaldehyde. This research focuses on enzymes responsible for catabolic pathways in E. coli, which could be relevant for understanding how similar compounds are processed biologically (Lee, Ko, Kang, & Lee, 2006).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, acetaldehyde, indicates that it is extremely flammable and may cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . It is advised to handle with care, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Orientations Futures
While specific future directions for 2-(3-Hydroxyphenyl)acetaldehyde are not available, research on similar compounds suggests potential applications in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the microbial synthesis of hydroxytyrosol and hydroxysalidroside suggests potential applications in the production of these beneficial compounds .
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,5-6,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBVODJMXUTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)acetaldehyde | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



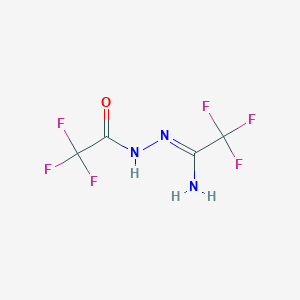
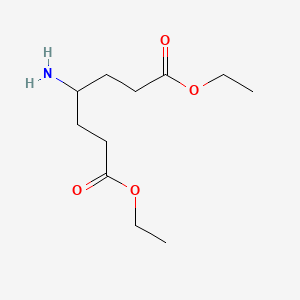
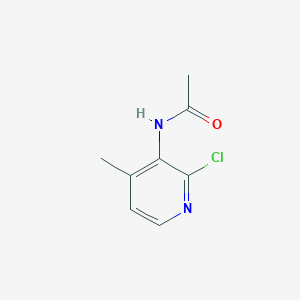
![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)

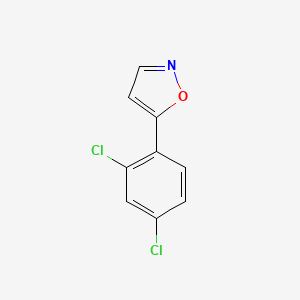

![[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate](/img/structure/B3043169.png)
